molecular formula C7H7ClN2O2 B6228983 methyl 2-(4-chloropyrimidin-5-yl)acetate CAS No. 1261740-70-8

methyl 2-(4-chloropyrimidin-5-yl)acetate

Cat. No.: B6228983
CAS No.: 1261740-70-8
M. Wt: 186.6
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Description

Methyl 2-(4-chloropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C7H7ClN2O2. It is a liquid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloropyrimidin-5-yl)acetate typically involves the reaction of 4-chloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-chloropyrimidin-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloropyrimidin-4-yl)acetate
  • Methyl 2-(2-chloropyrimidin-5-yl)acetate

Comparison

Methyl 2-(4-chloropyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

1261740-70-8

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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